1-benzyl-6-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one
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Overview
Description
1-BENZYL-6-(2-PHENYLETHYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is a heterocyclic compound that belongs to the class of diazino-pyrimidines This compound is characterized by its unique structure, which includes a benzyl group, a phenylethyl group, and a sulfanylidene moiety
Preparation Methods
The synthesis of 1-BENZYL-6-(2-PHENYLETHYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of benzylamine with a suitable aldehyde to form an imine intermediate. This intermediate is then subjected to cyclization with a thiourea derivative under acidic conditions to yield the desired diazino-pyrimidine scaffold. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product .
Chemical Reactions Analysis
1-BENZYL-6-(2-PHENYLETHYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The sulfanylidene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promising activity as an inhibitor of certain enzymes, making it a potential candidate for drug development.
Medicine: Its cytotoxic properties have been explored for potential use in cancer therapy.
Mechanism of Action
The mechanism of action of 1-BENZYL-6-(2-PHENYLETHYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets within cells. It is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential therapeutic agent .
Comparison with Similar Compounds
1-BENZYL-6-(2-PHENYLETHYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE can be compared to other similar compounds such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Triazolo[1,5-c]pyrimidine: Another heterocyclic compound with potential anticancer properties.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of 1-BENZYL-6-(2-PHENYLETHYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE.
Properties
Molecular Formula |
C21H22N4OS |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
1-benzyl-6-(2-phenylethyl)-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H22N4OS/c26-20-18-14-24(12-11-16-7-3-1-4-8-16)15-22-19(18)25(21(27)23-20)13-17-9-5-2-6-10-17/h1-10,22H,11-15H2,(H,23,26,27) |
InChI Key |
QVPPTCHIZYUGTD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(NCN1CCC3=CC=CC=C3)N(C(=S)NC2=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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